molecular formula C9H13BrN2 B177935 N-Benzylacetamidine Hydrobromide CAS No. 186545-76-6

N-Benzylacetamidine Hydrobromide

Cat. No.: B177935
CAS No.: 186545-76-6
M. Wt: 229.12 g/mol
InChI Key: RUQJDXJQOUUQHG-UHFFFAOYSA-N
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Description

Of the different types of nitric oxide synthases (NOS), the inducible (iNOS) form contributes to inflammation and immune response while the constitutively-expressed endothelial (eNOS) enzyme plays important roles in regulating vascular tone. N-Benzylacetamidine is a potent inhibitor of iNOS (IC50 = 0.20 μM), with over 1,000-fold selectivity compared to eNOS (IC50 = 350 µM).

Biochemical Analysis

Biochemical Properties

N-Benzylacetamidine Hydrobromide interacts with the enzyme iNOS, inhibiting its function . This interaction is highly selective, as it does not significantly inhibit eNOS . The nature of these interactions is likely due to the specific binding of this compound to the active site of iNOS, preventing the enzyme from catalyzing its normal reactions.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to iNOS and inhibiting its function . This binding likely involves interactions with specific amino acid residues in the active site of the enzyme, preventing it from catalyzing the production of nitric oxide.

Metabolic Pathways

This compound is involved in the nitric oxide synthesis pathway through its inhibition of iNOS

Properties

IUPAC Name

N'-benzylethanimidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQJDXJQOUUQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649404
Record name (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186545-76-6
Record name (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzylacetamidine Hydrobromide
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